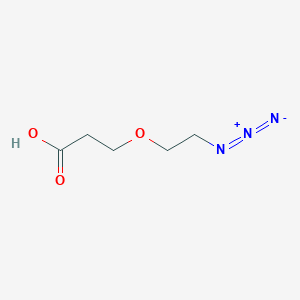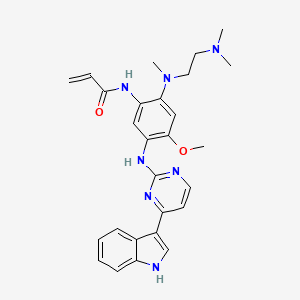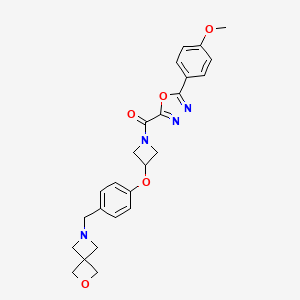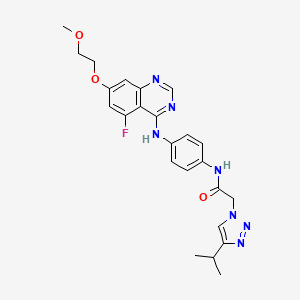
Acide Azido-PEG1
Vue d'ensemble
Description
Azido-PEG1-acid is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an azide group and a terminal carboxylic acid group. The hydrophilic PEG spacer increases its solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via click chemistry to yield a stable triazole linkage. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form a stable amide bond .
Applications De Recherche Scientifique
Azido-PEG1-acid has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
Azido-PEG1-acid is primarily used as a linker in the formation of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . The primary targets of Azido-PEG1-acid are therefore the proteins that are intended to be degraded by the PROTAC.
Mode of Action
Azido-PEG1-acid contains an azide group and a terminal carboxylic acid . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
Azido-PEG1-acid, as a part of a PROTAC molecule, affects the ubiquitin-proteasome system within cells . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of Azido-PEG1-acid, when used in a PROTAC, is the selective degradation of target proteins within cells . This can have various molecular and cellular effects depending on the specific proteins being targeted.
Action Environment
The action of Azido-PEG1-acid is influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the formation of a stable amide bond with primary amine groups . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in environments with high water content .
Analyse Biochimique
Biochemical Properties
Azido-PEG1-acid interacts with molecules that contain alkyne, BCN, or DBCO groups . The azide group in Azido-PEG1-acid can react with these groups to form a stable triazole linkage . The terminal carboxylic acid of Azido-PEG1-acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .
Molecular Mechanism
The molecular mechanism of Azido-PEG1-acid primarily involves the formation of stable triazole linkages with molecules containing alkyne, BCN, or DBCO groups . This can lead to changes in the activity of these molecules, potentially influencing various cellular processes.
Transport and Distribution
Given its hydrophilic properties, it is likely that Azido-PEG1-acid can be distributed throughout the aqueous environments within cells and tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azido-PEG1-acid can be synthesized through a multi-step process involving the reaction of polyethylene glycol with azide and carboxylic acid functional groups. The general synthetic route involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting it with a suitable activating agent such as tosyl chloride or mesyl chloride to introduce a leaving group.
Azidation: The activated polyethylene glycol is then reacted with sodium azide to introduce the azide group.
Industrial Production Methods
Industrial production of Azido-PEG1-acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG1-acid undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkyne groups such as BCN and DBCO without the need for a copper catalyst.
Amide Bond Formation: The terminal carboxylic acid group can react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous or organic solvents at room temperature.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Does not require a catalyst, performed in aqueous or organic solvents at room temperature.
Amide Bond Formation: Requires EDC or HATU as activators, typically performed in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Major Products Formed
Triazole Linkages: Formed from click chemistry reactions with alkyne-containing molecules.
Amide Bonds: Formed from reactions with primary amines.
Comparaison Avec Des Composés Similaires
Azido-PEG1-acid can be compared with other similar compounds such as:
Propargyl-PEG1-acid: Contains a propargyl group instead of an azide group, used in click chemistry reactions with azide-containing molecules.
Azido-PEG2-acid: Contains a longer PEG spacer, providing increased solubility and flexibility in bioconjugation applications.
Azido-PEG3-acid: Contains an even longer PEG spacer, further enhancing solubility and flexibility.
Azido-PEG1-acid is unique due to its specific combination of an azide group and a terminal carboxylic acid group, making it highly versatile for various chemical and biological applications .
Propriétés
IUPAC Name |
3-(2-azidoethoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3/c6-8-7-2-4-11-3-1-5(9)10/h1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOVLUVEHHGAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide](/img/structure/B605733.png)

![N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B605736.png)
![2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B605738.png)







